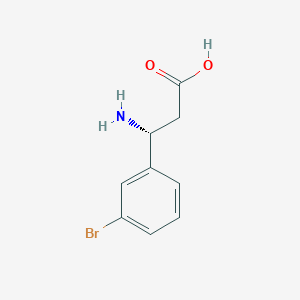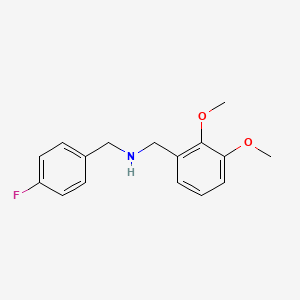
3,6-Dibromoquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives often involves palladium-catalyzed cascade reactions or modifications of existing quinoline structures through substitution reactions. For example, a method involves palladium-catalyzed isocyanide insertion and intramolecular cyclization of gem-dibromovinylanilines followed by Suzuki coupling with arylboronic acids, leading to 3-aryl-2-aminoquinolines (Hu et al., 2014). Another approach involves the Vilsmeier reaction of 2-amino-3,5-dibromoacetophenone to yield various bromoquinoline derivatives (Maluleka & Mphahlele, 2013).
Molecular Structure Analysis
The molecular structure of 3,6-Dibromoquinoline features a quinoline core with bromine atoms substituted at the 3 and 6 positions. This substitution pattern affects the compound's electronic properties and reactivity, making it a useful intermediate in organic synthesis. The structure has been utilized in various chemical reactions, showcasing the impact of the bromine atoms on the molecule's chemical behavior.
Chemical Reactions and Properties
3,6-Dibromoquinoline participates in various chemical reactions, including palladium-catalyzed cross-coupling reactions. It serves as a precursor for the synthesis of complex molecules, demonstrated by its use in the synthesis of Schiff bases and their antimicrobial activity exploration (Panneerselvam et al., 2009). The presence of bromine atoms significantly contributes to its reactivity, particularly in electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
1. Malaria Treatment
3,6-Dibromoquinoline derivatives, similar to 8-aminoquinolines, have shown promise in the treatment of malaria. These compounds, such as primaquine and tafenoquine, have been used for latent malaria therapy, offering significant public health benefits (Baird, 2019).
2. Lattice Inclusion Hosts
Research on the tetrabromo diquinoline derivative, a relative of 3,6-dibromoquinoline, has led to the synthesis of a new family of lattice inclusion hosts. These hosts exhibit unique properties, such as forming achiral molecular staircases that include guests in parallel channels (Marjo et al., 2001).
3. Study of Tautomeric Structures
The structure of potentially tautomeric 3-aryl-6,8-dibromoquinolin-4(1H)-ones, related to 3,6-dibromoquinoline, has been investigated. These studies have utilized spectroscopic and single-crystal X-ray diffraction techniques to understand their structural dynamics (Mphahlele & Maluleka, 2020).
4. Synthesis of Chelating Ligands
3,6-Dibromoquinoline has been employed in the synthesis of novel chelating ligands. These ligands are potentially useful in the creation of bidentate and tridentate derivatives, which could have various applications in chemistry (Hu et al., 2003).
5. Synthesis of Cyano Quinoline Derivatives
6,8-Dibromo-1,2,3,4-tetrahydroquinoline and 3,6,8-tribromoquinoline, closely related to 3,6-dibromoquinoline, have been converted into cyano derivatives. These derivatives could have potential applications in various fields of chemistry and pharmaceuticals (Ökten & Çakmak, 2015).
6. Anticancer Agent Development
Studies on 2-phenylquinolin-4-ones, structurally similar to 3,6-dibromoquinoline, have led to the development of novel anticancer drug candidates. These compounds have shown significant inhibitory activity against various tumor cell lines (Chou et al., 2010).
7. Regioselective Bromination
Research into the regioselective bromination of methoxyquinolines, related to 3,6-dibromoquinoline, has enabled the synthesis of polyfunctional brominated methoxyquinolines. This has implications for the functionalization of quinoline rings in pharmaceuticals (Çakmak & Ökten, 2017).
8. Antimicrobial Activity
Novel Schiff bases synthesized from 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones have been screened for antimicrobial activity. These compounds, related to 3,6-dibromoquinoline, showed significant anti-fungal and anti-bacterial properties (Panneerselvam et al., 2009).
9. Synthesis of Quinoline Derivatives
Efficient synthetic methods have been developed for novel quinoline derivatives, including those related to 3,6-dibromoquinoline. These methods are crucial for the creation of compounds with potential applications in medicinal chemistry and materials science (Şahin et al., 2008).
10. PARP-1 Inhibition
Quinoline-8-carboxamides, structurally akin to 3,6-dibromoquinoline, have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is a crucial target in drug design, with implications for cancer therapy (Lord et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
3,6-Dibromoquinoline is a potent antifungal and antivirulence agent that primarily targets metal ion homeostasis . This compound interacts with various proteins involved in the regulation of metal ions within the cell .
Mode of Action
It is known to interfere with the homeostasis of metal ions within the cell . This disruption can lead to a variety of changes within the cell, including alterations in enzymatic activity and protein function .
Biochemical Pathways
Given its impact on metal ion homeostasis, it is likely that it affects pathways involving metal-dependent enzymes and proteins .
Pharmacokinetics
The pharmacokinetic properties of 3,6-Dibromoquinoline include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of CYP1A2 and CYP2C19, enzymes involved in drug metabolism . The compound has a logP value of 2.51, indicating moderate lipophilicity, which can influence its distribution within the body .
Result of Action
The disruption of metal ion homeostasis by 3,6-Dibromoquinoline can lead to a variety of cellular effects. These may include alterations in enzymatic activity, protein function, and other cellular processes . The exact molecular and cellular effects of 3,6-Dibromoquinoline’s action are subject to ongoing research.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-Dibromoquinoline. For instance, the compound should be stored in a dark place, sealed, and at room temperature
Propiedades
IUPAC Name |
3,6-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLMMNPZLQGNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357019 | |
| Record name | 3,6-dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromoquinoline | |
CAS RN |
69268-39-9 | |
| Record name | 3,6-dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)








![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)



